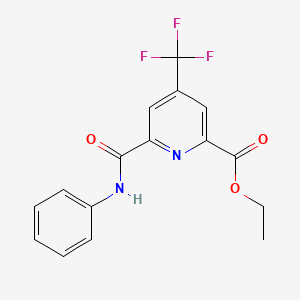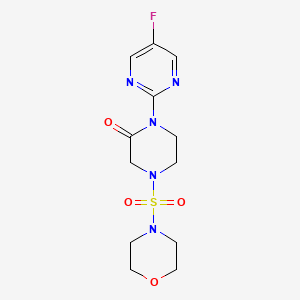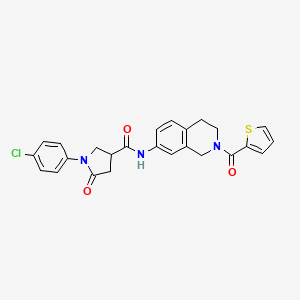
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an aniline (anilinocarbonyl), a trifluoromethyl group, and a pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized from readily available and inexpensive starting materials . The trifluoromethyl group can be introduced via various methods, including the use of Ruppert’s reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure .Chemical Reactions Analysis
Trifluoromethyl groups are often involved in radical trifluoromethylation reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to enhance the polarity, stability, and lipophilicity of compounds .科学的研究の応用
Catalysis and Synthesis
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is significant in the field of catalysis and synthesis. A study demonstrated its use in phosphine-catalyzed annulation reactions for synthesizing tetrahydropyridines, which are crucial intermediates in various synthetic processes (Zhu, Lan, & Kwon, 2003). Additionally, it plays a role in the kinetics and mechanisms of reactions with anilines, contributing to the understanding of reaction pathways in organic synthesis (Castro, Leandro, Millán, & Santos, 1999).
Pharmaceutical and Organic Chemistry
In pharmaceutical and organic chemistry, this compound is used in the synthesis of novel heterocyclic compounds. A study reported its use in creating pyrazolo[3,4-b]pyridine products, which are important in the development of new pharmacological agents (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Homogeneous Catalysis
In the area of homogeneous catalysis, this compound is part of advanced catalyst systems for alkoxycarbonylation of alkenes, a critical process in industrial chemistry (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Molecular Interaction Studies
The compound is also utilized in studying molecular interactions. It aids in understanding the structure and dynamics of various chemical compounds, as evidenced by a study on benzyl- and ethyl-substituted pyridine ligands (Carson & Lippard, 2006).
Material Science and Polymerization
In material science and polymerization, this compound contributes to the development of new materials. For instance, it's used in the synthesis of chromium complexes for ethylene oligomerization, highlighting its role in creating new polymeric materials (Small, Carney, Holman, O'rourke, & Halfen, 2004).
Analytical Chemistry
In analytical chemistry, it is used in the derivatization of carboxylic acids for high-performance liquid chromatography, showcasing its application in analytical methodologies (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
Crystallography and Computational Chemistry
The compound is significant in crystallography and computational chemistry, where it's used for the synthesis and structural analysis of complex organic molecules. This is evidenced by a study on the synthesis of a substituted pyrrolidinone derivative (Ahankar, Ramazani, Saeidian, Ślepokura, & Lis, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCVWWQICHLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid](/img/structure/B2732834.png)
![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)

![2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester](/img/structure/B2732847.png)
![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)

